molecular formula C8H13NO2 B136232 (2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid CAS No. 150821-48-0

(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid

Cat. No. B136232
M. Wt: 155.19 g/mol
InChI Key: ZHJAYBVPHIYUEA-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic amino acid found in various biological systems. It is an essential component of the human nervous system, where it acts as a neurotransmitter. Pipecolic acid has also been found to play a crucial role in the immune system and has been linked to various physiological and biochemical processes.

Scientific Research Applications

Pipecolic acid has been extensively studied for its role in the central nervous system. It has been found to act as a neurotransmitter and has been linked to various neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease. Pipecolic acid has also been found to play a crucial role in the immune system, where it acts as an immunomodulator. It has been linked to various autoimmune diseases, including lupus, rheumatoid arthritis, and multiple sclerosis.

Mechanism Of Action

The mechanism of action of pipecolic acid is not fully understood. However, it is believed to act as a neurotransmitter by binding to specific receptors in the brain. It has been found to activate the GABAergic system, which is responsible for inhibiting neuronal activity. Pipecolic acid has also been found to modulate the immune system by regulating the production of cytokines and chemokines.

Biochemical And Physiological Effects

Pipecolic acid has been found to have various biochemical and physiological effects. It has been linked to the regulation of neurotransmitter release, the inhibition of neuronal activity, and the modulation of the immune system. Pipecolic acid has also been found to play a crucial role in the metabolism of lysine and arginine, two essential amino acids.

Advantages And Limitations For Lab Experiments

Pipecolic acid has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Pipecolic acid is also stable and can be stored for extended periods. However, pipecolic acid has some limitations for lab experiments. It is relatively expensive, and its purity can be challenging to maintain. Pipecolic acid can also be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of pipecolic acid. One area of research is the role of pipecolic acid in neurological disorders. Further studies are needed to understand the mechanism of action of pipecolic acid and its potential therapeutic applications. Another area of research is the role of pipecolic acid in the immune system. Further studies are needed to understand the immunomodulatory effects of pipecolic acid and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for pipecolic acid could lead to more efficient and cost-effective production.

Synthesis Methods

Pipecolic acid can be synthesized through various methods, including the Strecker synthesis, the Gabriel synthesis, and the Hofmann degradation. The Strecker synthesis involves the reaction between an aldehyde or ketone and ammonia, followed by the addition of hydrocyanic acid. The Gabriel synthesis involves the reaction between phthalimide and potassium hydroxide, followed by the addition of an alkyl halide. The Hofmann degradation involves the reaction between an amide and sodium hypochlorite, followed by the addition of sodium hydroxide. However, the most commonly used method for the synthesis of pipecolic acid is the catalytic hydrogenation of L-pipecolinic acid.

properties

CAS RN

150821-48-0

Product Name

(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2R,4S)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h6-7,9H,1,3-4H2,2H3,(H,10,11)/t6-,7-/m1/s1

InChI Key

ZHJAYBVPHIYUEA-RNFRBKRXSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H](NC1)C(=O)O

SMILES

CC(=C)C1CC(NC1)C(=O)O

Canonical SMILES

CC(=C)C1CC(NC1)C(=O)O

synonyms

D-Proline, 4-(1-methylethenyl)-, cis- (9CI)

Origin of Product

United States

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